Boc-D-aspartinol 4-Benzyl Ester

Chiral Building Blocks Peptide Synthesis Stereochemistry

Researchers requiring precise D-amino acid incorporation often face limited C-terminal functionality in standard building blocks. Boc-D-aspartinol 4-Benzyl Ester solves this with a unique free primary alcohol handle, enabling direct resin attachment, C-terminal modification, or bioconjugation without disrupting the orthogonal Boc/benzyl protection strategy. - Enables Boc-SPPS introduction of D-aspartic residues with a functionalizable C-terminus. - Orthogonal protecting groups support selective Boc removal while retaining the side-chain benzyl ester. - Free hydroxyl differentiates it from standard Boc-D-Asp(OBzl)-OH, offering a unique handle for bioconjugation.

Molecular Formula C16H23NO5
Molecular Weight 309.36 g/mol
CAS No. 182748-72-7
Cat. No. B183967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-aspartinol 4-Benzyl Ester
CAS182748-72-7
Molecular FormulaC16H23NO5
Molecular Weight309.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)CO
InChIInChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(10-18)9-14(19)21-11-12-7-5-4-6-8-12/h4-8,13,18H,9-11H2,1-3H3,(H,17,20)/t13-/m1/s1
InChIKeyXEGSFNZVTUGZCK-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-aspartinol 4-Benzyl Ester Overview


Boc-D-aspartinol 4-Benzyl Ester (CAS 182748-72-7) is a protected D-aspartic acid derivative widely utilized as a chiral building block in solid-phase peptide synthesis (SPPS) and asymmetric synthesis . The compound features a tert-butoxycarbonyl (Boc) group for N-terminal protection, a benzyl ester protecting the side-chain carboxyl group, and a free hydroxyl group derived from the reduction of the α-carboxylic acid, enabling further functionalization . This specific combination of orthogonal protecting groups makes it a versatile intermediate for constructing complex peptide architectures and incorporating D-configured aspartic acid residues .

D-configuration for chiral peptide introduction
Boc/benzyl ester orthogonal protection for Boc-SPPS
Free primary alcohol for C-terminal modification

Boc-D-aspartinol 4-Benzyl Ester: Substitution Limitations


Generic substitution of Boc-D-aspartinol 4-Benzyl Ester with its L-enantiomer (CAS 79069-16-2) or other protected aspartic acid analogs is not scientifically valid due to fundamental differences in stereochemistry and functional group protection. The D-configuration of the target compound is essential for introducing specific chirality into peptides, which directly impacts biological activity and three-dimensional structure . Furthermore, the benzyl ester protecting group on the side chain is orthogonally stable to the acidic conditions used for Boc removal, enabling a specific, multi-step deprotection strategy that cannot be replicated with compounds like Boc-D-Asp-OBzl (which lacks the reduced alcohol) or Fmoc-protected analogs used in different synthetic schemes . The presence of the primary alcohol further differentiates it from standard Boc-Asp(OBzl)-OH building blocks, providing a unique handle for C-terminal modifications or bioconjugation .

L-Enantiomer (CAS 79069-16-2)

Opposite stereochemistry may alter peptide conformation and biological recognition.

Boc-D-Asp-OBzl (acid analog)

Lacks the free alcohol handle, limiting C-terminal functionalization options.

Fmoc-protected analogs

May require alternative deprotection strategies, complicating Boc-SPPS protocols.

Boc-D-aspartinol 4-Benzyl Ester: Differentiation Evidence


Stereochemical Configuration

Boc-D-aspartinol 4-Benzyl Ester possesses a defined (R)-configuration at the chiral center, in contrast to its L-enantiomer, (S)-benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate (CAS 79069-16-2). The specific optical rotation or enantiomeric purity is not explicitly stated in available technical data, but the compound is used as a building block to introduce D-aspartic acid residues, which is a critical determinant of peptide conformation and function .

Stereochemistry
Class-level
(R)-configuration vs. (S)-enantiomer
Enantiomer identity critical for chiral fidelity
Optical rotation data not available in technical sheets
Chiral Building Blocks Peptide Synthesis Stereochemistry

Orthogonal Protection Strategy

The compound's protection scheme is designed for Boc-based solid-phase peptide synthesis (SPPS). The Boc group is cleaved under acidic conditions (typically neat TFA), while the benzyl ester is stable to acid and is typically removed via hydrogenolysis . This orthogonality is a class-level feature of Boc-protected benzyl esters but is specifically differentiated from compounds like Boc-D-Asp-OBzl (which contains a carboxylic acid instead of a primary alcohol) . The reduced alcohol in Boc-D-aspartinol 4-Benzyl Ester provides a functional handle for further derivatization not available with the non-reduced acid analog.

Protection Strategy
Class-level
Boc (acid-labile) + OBzl (hydrogenolysis); free -OH present
Supports sequential deprotection in Boc-SPPS; alcohol enables C-terminal derivatization
No comparative yield data vs. acid analog
Solid-Phase Peptide Synthesis Orthogonal Protection Boc Chemistry

Purity and Storage Stability

Technical datasheets from suppliers specify a minimum purity of 98% for Boc-D-aspartinol 4-Benzyl Ester . Long-term storage is recommended in a cool, dry place . One vendor specifies storage at 2-8°C . This compares favorably to the general class of protected amino acids, where purity can vary, but no direct stability study comparing it to the L-enantiomer or other analogs is available in these technical documents.

Purity & Storage
Specification review
Min. 98% purity; store at 2–8°C
Baseline quality assurance for reproducible synthesis
Identical spec for L-enantiomer from comparable vendors
Analytical Quality Control Compound Stability Procurement

Boc-D-aspartinol 4-Benzyl Ester: Application Scenarios


D-Aspartic Acid Incorporation in SPPS

Boc-D-aspartinol 4-Benzyl Ester is ideally suited as a building block for Boc-based SPPS protocols requiring the introduction of a D-aspartic acid residue at the C-terminus. The reduced primary alcohol allows for attachment to a solid support or subsequent functionalization, while the orthogonal Boc and benzyl ester protecting groups enable selective deprotection and chain elongation . This is a core application for which the compound's structure is specifically designed.

Chiral Peptide and Peptidomimetic Synthesis

Researchers synthesizing chiral peptides or peptidomimetics, particularly those requiring a D-amino acid for enhanced metabolic stability or altered conformation, can utilize this compound. The defined (R)-stereochemistry is essential for achieving the desired three-dimensional structure of the target molecule .

Bioconjugation and Linker Chemistry

The free hydroxyl group of Boc-D-aspartinol 4-Benzyl Ester serves as a versatile handle for bioconjugation. After peptide assembly, this alcohol can be used to attach the peptide to various moieties, such as fluorophores, affinity tags, or cytotoxic drugs, without interfering with the core peptide sequence . This is a key differentiator from standard aspartic acid building blocks that lack this free alcohol.

Asymmetric Synthesis Research

As a chiral building block, this compound finds use in broader asymmetric synthesis research, including the development of chiral catalysts or the synthesis of other non-peptidic chiral molecules. Its utility stems from the combination of a defined chiral center and orthogonally protected, functionalizable handles .

Application
Selection Property
Validation Focus
Boc-SPPS with C-terminal D-Asp
D-configuration & orthogonal Boc/OBzl
Deprotection sequence compatibility
D-amino acid peptide assembly
Enantiomeric identity
Chiral purity assessment (e.g., chiral HPLC)
Peptide functionalization via C-terminal -OH
Free primary alcohol handle
Conjugation selectivity & yield
Chiral building block for asymmetric synthesis
Defined (R)-stereochemistry
Enantiomeric excess in downstream products

Technical Documentation Hub

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45 linked technical documents
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